molecular formula C9H12O2Se B14345419 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol CAS No. 104692-96-8

4-[2-(Methylselanyl)ethyl]benzene-1,2-diol

Cat. No.: B14345419
CAS No.: 104692-96-8
M. Wt: 231.16 g/mol
InChI Key: OLKVLAAJAYMTLS-UHFFFAOYSA-N
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Description

4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a 2-(methylselanyl)ethyl group and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:

    Formation of the Electrophile: The electrophile is generated by reacting methylselanyl chloride with a suitable base.

    Electrophilic Aromatic Substitution: The electrophile reacts with benzene-1,2-diol under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of zeolite catalysts can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylselanyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

4-[2-(Methylselanyl)ethyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in the treatment of diseases related to oxidative stress.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylselanyl group can interact with thiol groups in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-1,2-benzenediol
  • 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol

Uniqueness

4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other benzene-1,2-diol derivatives. This group can enhance the compound’s reactivity and potential biological activity .

Properties

CAS No.

104692-96-8

Molecular Formula

C9H12O2Se

Molecular Weight

231.16 g/mol

IUPAC Name

4-(2-methylselanylethyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O2Se/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

OLKVLAAJAYMTLS-UHFFFAOYSA-N

Canonical SMILES

C[Se]CCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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